molecular formula C17H18ClNO3 B6382347 5-(4-BOC-Aminophenyl)-3-chlorophenol, 95% CAS No. 1261899-86-8

5-(4-BOC-Aminophenyl)-3-chlorophenol, 95%

Cat. No. B6382347
CAS RN: 1261899-86-8
M. Wt: 319.8 g/mol
InChI Key: UQJWDFZIFDLAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-BOC-Aminophenyl)-3-chlorophenol, 95% (5-BOC-3-Cl-AP) is an organic compound that is widely used in the scientific research community. It is a white powder that has a melting point of about 166°C and is soluble in polar organic solvents. 5-BOC-3-Cl-AP has a wide range of applications in the areas of biochemistry, pharmacology, and chemistry.

Scientific Research Applications

5-BOC-3-Cl-AP has a wide range of applications in the scientific research community. It is used in the synthesis of various compounds, such as 4-bromo-3-chloro-5-methylphenol, which is used in the synthesis of pharmaceuticals. It is also used in the synthesis of polymers, such as poly(4-bromo-3-chloro-5-methylphenol). In addition, 5-BOC-3-Cl-AP is used in the synthesis of organic dyes and pigments, and as a catalyst for organic reactions.

Mechanism of Action

The mechanism of action of 5-BOC-3-Cl-AP is not fully understood. However, it is believed that the compound acts as an electron acceptor in organic reactions. This is due to the presence of the bromine and chlorine atoms in the molecule, which are electron-withdrawing groups. This leads to increased reactivity of the compound, which allows it to act as an electron acceptor in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BOC-3-Cl-AP are not fully understood. However, it is believed that the compound may have an effect on the nervous system. It is also believed to have an effect on the cardiovascular system, as well as an effect on the immune system. In addition, it is believed to have an effect on the metabolism of lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-BOC-3-Cl-AP in laboratory experiments is its high reactivity. This allows for faster reactions and increased yields. Another advantage is its low toxicity, which makes it safe to use in laboratory experiments. However, there are some limitations to using 5-BOC-3-Cl-AP in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very stable in air, and can decompose over time.

Future Directions

There are many potential future directions for 5-BOC-3-Cl-AP. One potential direction is the development of new synthetic methods for the production of this compound. This could lead to the development of more efficient and cost-effective methods for the synthesis of this compound. Another potential direction is the development of new applications for this compound. For example, it could be used in the synthesis of new pharmaceuticals or polymers. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for various diseases. Finally, research into the mechanism of action of this compound could lead to a better understanding of its reactivity and its potential uses.

Synthesis Methods

5-BOC-3-Cl-AP can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-bromo-3-chloro-5-methylphenol with 4-bromoacetanilide. This reaction yields a mixture of 4-bromo-3-chloro-5-methylphenol and 4-bromoacetanilide, which is then purified to obtain the desired product. Another method is the reaction of 4-bromo-3-chloro-5-methylphenol with 4-bromoacetanilide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yield.

properties

IUPAC Name

tert-butyl N-[4-(3-chloro-5-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-14-6-4-11(5-7-14)12-8-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJWDFZIFDLAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[4-(3-chloro-5-hydroxyphenyl)phenyl]carbamate

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